N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

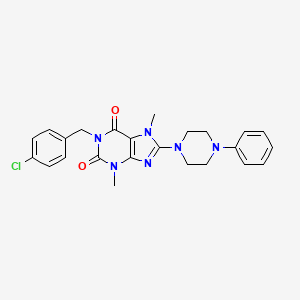

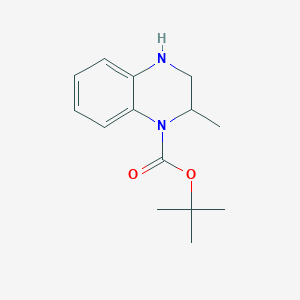

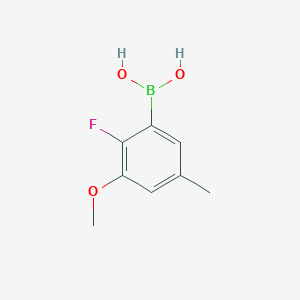

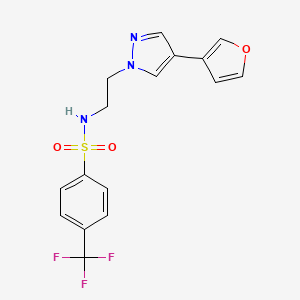

The compound is a complex organic molecule with several functional groups. It contains an acetylphenyl group, an amino group, a thioether group, and a dihydropyrimidinone group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetylphenyl group might be introduced via a Friedel-Crafts acylation, while the dihydropyrimidinone group might be formed via a Biginelli reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The compound would likely exhibit a combination of aromatic, amide, and thioether character .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetylphenyl group might undergo electrophilic aromatic substitution reactions, while the amino group might participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and thioether might make the compound somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Pyrimidine Derivatives : One study explored the synthesis of new pyrimidine derivatives, including those with structures similar to the compound . These compounds were examined for their antimicrobial and antitumor activities, highlighting the potential use of these derivatives in medical research (Sakr et al., 2020).

- Novel Transformations in Thienopyrimidines : Research into novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, which are structurally related to the compound, was conducted. This study contributed to the understanding of thienopyrimidine synthesis, relevant to the development of new pharmaceuticals (Pokhodylo et al., 2010).

Biological Applications

- Histone Deacetylase Inhibition : A compound structurally similar to the one was identified as a histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. This highlights the potential of similar compounds in cancer therapy (Zhou et al., 2008).

Pharmaceutical Research

- Anticonvulsant Activity : Research on compounds with a similar structure has shown significant anticonvulsant activity in animal models. This suggests the possibility of using related compounds in developing new anticonvulsant drugs (Robertson et al., 1987).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various cellular components, including enzymes and receptors, to exert their pharmacological effects .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of inflammatory mediators .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory effects against certain cellular processes .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-acetylphenylamine with ethyl 2-mercaptoacetate to form 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)acetic acid. This intermediate is then reacted with urea to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Starting Materials": [ "4-acetylphenylamine", "ethyl 2-mercaptoacetate", "urea", "benzoyl chloride", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 4-acetylphenylamine is reacted with ethyl 2-mercaptoacetate in the presence of benzoyl chloride and triethylamine in dimethylformamide to form 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)acetic acid.", "Step 2: The intermediate from step 1 is reacted with urea in the presence of acetic anhydride and sodium bicarbonate in ethanol to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Step 3: The final product is purified by recrystallization from ethanol and water." ] } | |

Número CAS |

872596-86-6 |

Nombre del producto |

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |

Fórmula molecular |

C21H19N5O4S |

Peso molecular |

437.47 |

Nombre IUPAC |

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C21H19N5O4S/c1-12(27)13-7-9-15(10-8-13)23-16(28)11-31-21-25-18(22)17(20(30)26-21)24-19(29)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,23,28)(H,24,29)(H3,22,25,26,30) |

Clave InChI |

QEXZLSRUIDALNF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)

![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)

![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)

![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)

![2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2684436.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)

![4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2684440.png)

![4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2684443.png)